molecular formula C7H14ClNO B13458693 rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride

rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride

Cat. No.: B13458693
M. Wt: 163.64 g/mol
InChI Key: AYNSPXLAXUVRPZ-LEUCUCNGSA-N
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Description

rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its oxabicycloheptane core, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.

    Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
  • rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
  • rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride

Comparison:

  • Structural Differences: While these compounds share a bicyclic core, they differ in the functional groups attached to the core. For example, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride has an azabicyclo structure with an alcohol group, whereas rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride has a different bicyclic arrangement with an amine group.
  • Chemical Properties: The presence of different functional groups affects the chemical reactivity and properties of these compounds. For instance, the oxabicyclo structure in rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride imparts unique reactivity compared to the azabicyclo or bicyclo structures in the other compounds.
  • Applications: The specific applications of these compounds may vary based on their chemical properties. For example, rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride may be more suitable for certain synthetic applications, while rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride may be preferred in biological studies.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-7-1-2-9-4-6(7)3-7;/h6H,1-5,8H2;1H/t6-,7-;/m0./s1

InChI Key

AYNSPXLAXUVRPZ-LEUCUCNGSA-N

Isomeric SMILES

C1COC[C@H]2[C@@]1(C2)CN.Cl

Canonical SMILES

C1COCC2C1(C2)CN.Cl

Origin of Product

United States

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